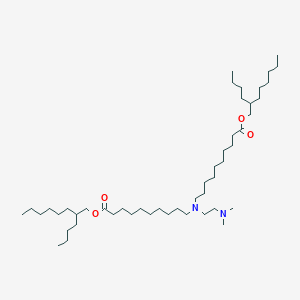
Bis(2-butyloctyl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with a molecular formula of C40H80N2O4. It is a type of ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, especially in the field of drug delivery and vaccine development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves a multi-step process. The starting materials include decanoic acid and 2-(dimethylamino)ethylamine. The reaction proceeds through esterification and amidation reactions under controlled conditions. The esterification is usually catalyzed by an acid catalyst, while the amidation requires a base catalyst. The reaction conditions often involve temperatures ranging from 60°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is usually carried out in an acidic medium at room temperature.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere at low temperatures.
Substitution: Common reagents include alkyl halides and nucleophiles like sodium azide. The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of products, including amines and ethers.
Applications De Recherche Scientifique
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of lipid membranes and their interactions with proteins and other biomolecules.
Medicine: It is used in the development of drug delivery systems, particularly for the delivery of nucleic acids like mRNA.
Industry: It is used in the production of various industrial chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its ability to change its charge state depending on the pH of the environment. This property allows it to interact with various molecular targets, including nucleic acids and proteins. In drug delivery systems, it helps to encapsulate and protect the drug molecules, facilitating their transport into cells and their subsequent release.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
Uniqueness
Bis(2-butyloctyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific molecular structure, which provides it with distinct physicochemical properties. These properties make it particularly effective in applications requiring precise control over molecular interactions, such as drug delivery and vaccine development.
Propriétés
Formule moléculaire |
C48H96N2O4 |
|---|---|
Poids moléculaire |
765.3 g/mol |
Nom IUPAC |
2-butyloctyl 10-[[10-(2-butyloctoxy)-10-oxodecyl]-[2-(dimethylamino)ethyl]amino]decanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-11-15-27-35-45(33-13-9-3)43-53-47(51)37-29-23-19-17-21-25-31-39-50(42-41-49(5)6)40-32-26-22-18-20-24-30-38-48(52)54-44-46(34-14-10-4)36-28-16-12-8-2/h45-46H,7-44H2,1-6H3 |
Clé InChI |
DBPPTOXYGJRLND-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)COC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


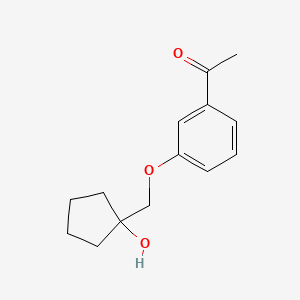
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

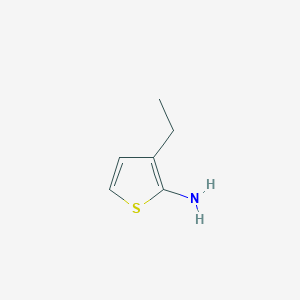

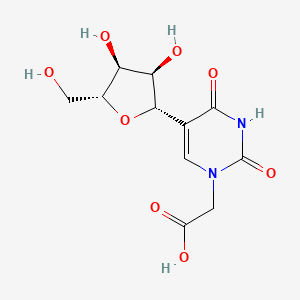
![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
amino}benzoic acid](/img/structure/B13354212.png)
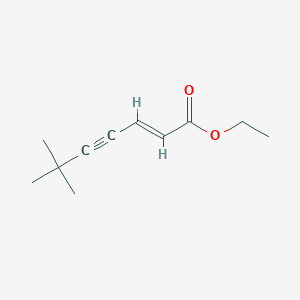
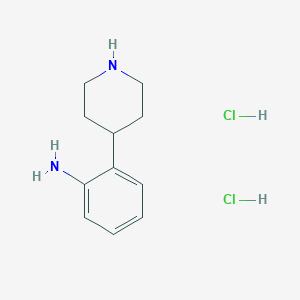
![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)
